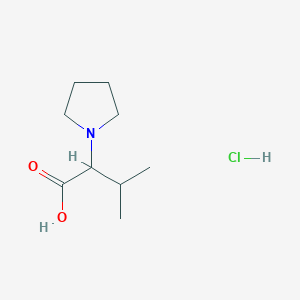
3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride
説明
3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a carboxylic acid group and a methyl group .科学的研究の応用
Chemical Synthesis and Drug Development
The pyrrolidine ring, a core structural feature in 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride, is widely utilized in medicinal chemistry due to its versatility in drug discovery processes. Pyrrolidine-based compounds are known for their ability to efficiently explore pharmacophore space due to sp^3-hybridization, contributing significantly to the stereochemistry of molecules and enhancing three-dimensional coverage. This feature is particularly valuable in the development of bioactive molecules with target selectivity, as seen in the extensive application of pyrrolidine and its derivatives in novel biologically active compounds (Li Petri et al., 2021).
Biopolymer Modification and Applications
Another area of research closely related to the chemical structure of this compound involves the modification of biopolymers, such as xylan, to produce ethers and esters with specific properties. The chemical modification process aims to introduce functional groups that confer desired properties, like improved water solubility, compatibility, and solvency, which could be relevant for a variety of applications ranging from drug delivery to the development of new materials (Petzold-Welcke et al., 2014).
Environmental Impact and Degradation Studies
Considering environmental aspects, research on compounds with structural similarities to this compound, such as pesticide degradation products, has significant implications for understanding their fate in aquatic environments. Studies focusing on the occurrence, fate, and behavior of these compounds can provide insights into their biodegradability and potential impact on water quality and ecosystem health (Haman et al., 2015).
Safety and Hazards
作用機序
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the physicochemical environment can significantly impact the action of chemical compounds .
特性
IUPAC Name |
3-methyl-2-pyrrolidin-1-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)8(9(11)12)10-5-3-4-6-10;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGVJVSGHBXHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



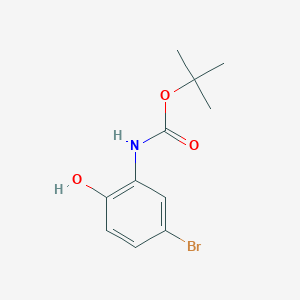
![2-chloro-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B1421565.png)

![(2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B1421570.png)
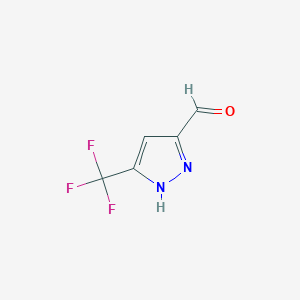
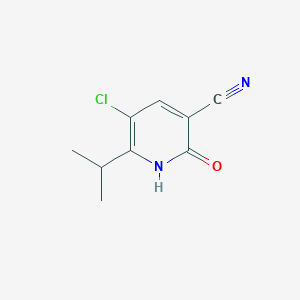
![8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1421575.png)
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1421576.png)
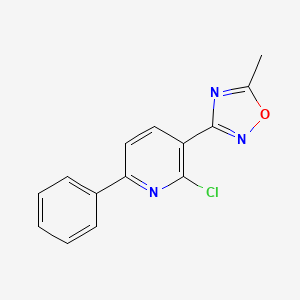

![4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421580.png)
![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine](/img/structure/B1421582.png)
![3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1421583.png)
![Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate](/img/structure/B1421584.png)